3-(4-Chlorophenyl)butanoic acid
Overview
Description
3-(4-Chlorophenyl)butanoic acid is an organic compound characterized by a chlorophenyl group attached to a butanoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 4-chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Hydrolysis of Ester: Another approach is the hydrolysis of this compound ester under acidic or basic conditions to yield the acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, optimized for high yield and purity. The process is conducted under controlled conditions to ensure safety and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as this compound derivatives.
Reduction: Reduction reactions can convert the acid into its corresponding alcohols or aldehydes.
Substitution: Substitution reactions at the chloro position can lead to the formation of different chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Different chlorinated compounds.
Scientific Research Applications
3-(4-Chlorophenyl)butanoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)butanoic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar structure but with a shorter carbon chain.
4-Chlorobenzoic acid: Different positioning of the chloro group on the benzene ring.
Uniqueness: 3-(4-Chlorophenyl)butanoic acid is unique due to its specific arrangement of atoms, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKLMXXUXVQSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303241 | |
Record name | 3-(4-chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5292-23-9 | |
Record name | NSC157481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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